molecular formula C18H22FNO3 B271872 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol

2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol

Cat. No. B271872
M. Wt: 319.4 g/mol
InChI Key: VLVLLUSYHKIEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol, also known as EFNB, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the family of beta-amino alcohols and it is known for its unique chemical structure that allows it to interact with biological systems in a specific way. In

Mechanism of Action

The mechanism of action of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is complex and involves multiple pathways. 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol interacts with specific receptors on the surface of cells, which triggers a cascade of intracellular signaling events. These signaling events ultimately lead to changes in gene expression, protein synthesis, and cellular processes such as cell division, differentiation, and apoptosis. The exact mechanism of action of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is still under investigation, but it is believed to involve the modulation of various signaling pathways including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.
Biochemical and Physiological Effects:
2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has been shown to modulate the immune system, reduce inflammation, and improve cardiovascular function. 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is also highly specific in its interactions with biological systems, which makes it a valuable tool for studying cellular signaling pathways. However, 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol also has some limitations. It can be difficult to work with in certain experimental systems due to its hydrophobic nature. Additionally, the mechanisms of action of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol are still not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol. One area of research is the development of more efficient synthesis methods for 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol, which would increase its availability for research and potential therapeutic applications. Another area of research is the identification of specific cellular targets and signaling pathways that are modulated by 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol. This would provide a better understanding of the mechanisms of action of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol and could lead to the development of more targeted therapies. Finally, there is a need for further research on the safety and toxicity of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol, particularly in the context of long-term use and potential clinical applications.

Synthesis Methods

The synthesis of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is through the reaction of 3-ethoxy-2-hydroxybenzaldehyde with 2-fluorobenzylamine in the presence of a catalyst. This reaction produces an intermediate compound, which is then further reacted with 3-chloropropylamine to form the final product, 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol. The purity and yield of the final product can be optimized by using different reaction conditions and purification methods.

Scientific Research Applications

2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol is in the treatment of cancer. 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol also has potential applications in the treatment of neurological disorders. Studies have shown that 2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol

Molecular Formula

C18H22FNO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C18H22FNO3/c1-2-22-17-9-5-7-14(12-20-10-11-21)18(17)23-13-15-6-3-4-8-16(15)19/h3-9,20-21H,2,10-13H2,1H3

InChI Key

VLVLLUSYHKIEHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCCO

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCCO

Origin of Product

United States

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